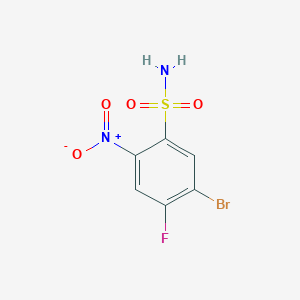

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide

Description

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide (molecular formula: C₆H₄BrFN₂O₄S) is a halogenated aromatic sulfonamide derivative characterized by bromo (Br), fluoro (F), nitro (NO₂), and sulfonamide (SO₂NH₂) substituents. Its structure (SMILES: C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)N+[O-]) positions the sulfonamide group at the 1-position, bromo at the 5-position, fluoro at the 4-position, and nitro at the 2-position of the benzene ring . The compound’s predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (141.0 Ų) and [M-H]⁻ (140.1 Ų) suggest moderate polarity and compact molecular geometry, which may influence its chromatographic behavior and interactions in biological systems .

Properties

IUPAC Name |

5-bromo-4-fluoro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O4S/c7-3-1-6(15(9,13)14)5(10(11)12)2-4(3)8/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLUOYFSJJILOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-bromo-1-fluorobenzene to introduce the nitro group, followed by sulfonation to attach the sulfonamide group.

Nitration: 4-Bromo-1-fluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the bromine atom.

Sulfonation: The resulting 5-bromo-4-fluoro-2-nitrobenzene is then subjected to sulfonation using chlorosulfonic acid, followed by reaction with ammonia to form the sulfonamide group.

Industrial Production Methods

Industrial production of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 5-bromo-4-fluoro-2-aminobenzene-1-sulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonamide group can mimic natural substrates, potentially inhibiting enzymes or interfering with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several halogenated nitroaromatics, but key differences in functional groups dictate distinct properties:

- Sulfonamide vs. This difference impacts solubility and bioavailability.

- Nitro Positioning: Unlike 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, where NO₂ is at position 5, the target compound’s NO₂ at position 2 may alter electronic effects on the aromatic ring, influencing reactivity in substitution reactions .

Physical and Chemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS for [M+H]⁺ (141.0 Ų) is lower than that of bulkier analogs like 5-Bromo-4-nitro-1H-imidazole (predicted to have higher CCS due to heterocyclic rigidity), suggesting a more compact structure .

Biological Activity

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula CHBrFNOS and CAS number 1595854-55-9. This compound features a complex structure characterized by the presence of bromine, fluorine, nitro, and sulfonamide functional groups attached to a benzene ring. Due to its unique chemical properties, it has garnered interest in various fields, particularly in medicinal chemistry for its potential biological activities.

The biological activity of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins or nucleic acids, leading to various biological effects. The sulfonamide moiety can mimic natural substrates, potentially inhibiting enzymes or interfering with metabolic pathways. This dual functionality makes it a candidate for exploring antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that sulfonamides, including 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide, exhibit antimicrobial properties. In studies assessing antibacterial activity against both Gram-positive and Gram-negative bacteria, compounds similar to this sulfonamide demonstrated varying levels of effectiveness. For instance, the minimum inhibitory concentration (MIC) values were determined in comparison to standard antibiotics like ciprofloxacin. However, many derivatives did not show significant activity below 100 μM against tested strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Antioxidant Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Sulfonamides are known for their ability to inhibit carbonic anhydrases (hCAs), which play a role in various physiological processes including acid-base balance and fluid secretion. Inhibition of hCA IX has been linked to therapeutic applications in treating hypoxia-induced cancers .

Additionally, antioxidant activity has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power). Results indicate that some derivatives exhibit moderate radical scavenging activities, highlighting the influence of substituents on biological efficacy .

Case Studies

- Antimicrobial Evaluation : A study assessed several sulfonamide derivatives for their antibacterial properties against common pathogens. The results indicated that while some showed promising activity, many did not achieve significant inhibition at lower concentrations .

- Carbonic Anhydrase Inhibition : Another investigation focused on the inhibition of human carbonic anhydrases I, II, IX, and XII by sulfonamides similar to 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide. This study suggested that these compounds could be developed into clinically relevant agents for treating conditions like glaucoma and certain cancers .

- Antioxidant Properties : The antioxidant capacity of various sulfonamide derivatives was measured through DPPH and FRAP assays. Compounds demonstrated varying degrees of effectiveness based on their structural modifications .

Data Table: Biological Activities of Similar Compounds

| Compound Name | Antimicrobial Activity (MIC μM) | hCA Inhibition | Antioxidant Activity (IC50 mM) |

|---|---|---|---|

| 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide | >100 | Moderate | 0.66 - 1.75 |

| Sulfonamide Derivative A | 50 | Significant | 0.95 |

| Sulfonamide Derivative B | 75 | Moderate | 1.57 |

| Sulfonamide Derivative C | >100 | Low | 4.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.